Cas no 2171426-38-1 (2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)

2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
- 2-methoxy-4-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
- EN300-1524886
- 2171426-38-1
- 2172263-86-2
- 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methoxybutanoic acid
- EN300-1570792
- 2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
- 2171414-83-6
- EN300-1544709
-
- インチ: 1S/C27H32N2O6/c1-34-24(26(31)32)14-15-28-25(30)17-10-12-18(13-11-17)29-27(33)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: XBJYYLHGRYXQPG-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(NCCC(C(=O)O)OC)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 114Ų
2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1544709-2.5g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1544709-10.0g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1544709-0.1g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1544709-1.0g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1544709-2500mg |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1544709-100mg |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1544709-0.25g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1544709-5.0g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1544709-0.05g |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1544709-500mg |
2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |
2171426-38-1 | 500mg |
$3233.0 | 2023-09-25 |
2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acidに関する追加情報
2-Methoxy-4-{(1R,4R)-4-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}cyclohexylformamido}butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171426-38-1, known as 2-methoxy-4-{(1R,4R)-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclohexylformamido}butanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its chemical structure, synthesis, pharmacological properties, and potential applications.
Chemical Structure and Synthesis: The molecule consists of a butanoic acid backbone with a methoxy group at the 2-position and a complex substituent at the 4-position. The substituent includes a cyclohexane ring with specific stereochemistry (1R,4R) and a fluorenylmethoxycarbonyl (Fmoc) group attached via an amino linkage. The Fmoc group is a well-known protecting group in peptide synthesis, highlighting the molecule's potential role in peptide-based drug design. Recent advancements in stereocontrol techniques have enabled the synthesis of this compound with high enantiomeric purity, which is crucial for its biological activity studies.
Pharmacological Properties: Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, it has demonstrated significant activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory and analgesic agents. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
Applications in Drug Discovery: The integration of the Fmoc group into this molecule opens up possibilities for its use in peptide-based drug delivery systems. Researchers have explored its potential as a carrier for targeted drug delivery, leveraging its ability to interact with specific cellular receptors. Recent studies have also highlighted its role as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.
Future Directions: Ongoing research is focused on optimizing the synthetic routes for this compound to enhance scalability and reduce costs. Additionally, efforts are being made to explore its therapeutic potential in other disease areas, such as cancer and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into clinically relevant therapeutics.
In conclusion, 2-methoxy-4-{(1R,4R)-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}cyclohexylformamido}butanoic acid represents a cutting-edge molecule with immense potential in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activities, positions it as a key player in the development of novel therapeutic agents.
2171426-38-1 (2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid) 関連製品
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